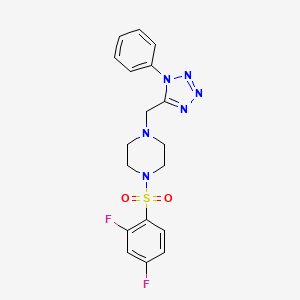

![molecular formula C27H29ClN4O4S3 B2458577 N-(3-(苯并[d]噻唑-2-基)-6-乙基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-2-基)-4-(吗啉磺酰基)苯甲酰胺盐酸盐 CAS No. 1216636-18-8](/img/structure/B2458577.png)

N-(3-(苯并[d]噻唑-2-基)-6-乙基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-2-基)-4-(吗啉磺酰基)苯甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

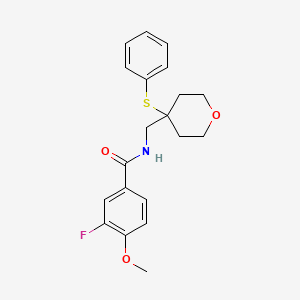

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C27H29ClN4O4S3 and its molecular weight is 605.18. The purity is usually 95%.

BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 该化合物已因其催化性能而受到关注。 具体而言,当与 Ru(PPh₃)₃ClH(CO) 和 Ru(PPh₃)₃(CO)₂H₂ 前体反应时,它会形成有机酰胺钌(II) 络合物 。这些络合物在广泛酮类的转移氢化中表现出中等催化活性。钌(II) 络合物通过核磁共振、傅里叶变换红外光谱、质谱、微量分析和单晶 X 射线衍射进行表征。酮类的转移氢化反应被认为遵循单氢化途径。

- 该化合物的衍生物,如 2-(苯并[d]噻唑-2-基)-3-甲氧基萘-1-醇 (MMT),在不同溶剂中表现出有趣的光物理现象。由于溶液中存在激发态分子内质子转移 (ESIPT) 特性,MMT 表现出双重荧光(烯醇发射和酮发射)。然而,在固态薄膜中,只观察到一种类型的发射。 这些特性使其成为光电子学应用的潜在候选者 .

催化与有机金属化学

荧光材料与光电子学

作用机制

Target of Action

Similar compounds have been shown to interact withruthenium (II) complexes . These complexes are known to play a significant role in various chemical reactions, including the transfer hydrogenation of ketones .

Mode of Action

It’s worth noting that similar compounds have been involved in the formation of organo-carboxamide ruthenium (ii) complexes . These complexes have been characterized by their distorted octahedral geometries, containing one bidentate anionic carboxamidate ligand and four auxiliary ligands .

Biochemical Pathways

Similar compounds have been shown to display moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones . This suggests that the compound may influence biochemical pathways related to these reactions.

Result of Action

Similar compounds have been shown to display moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones . This suggests that the compound may have a similar effect at the molecular and cellular level.

Action Environment

It’s worth noting that the excited state intramolecular proton transfer (esipt) reaction of similar compounds is gradually inhibited by increasing solvent polarity . This suggests that the compound’s action may be influenced by the polarity of its environment.

属性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-morpholin-4-ylsulfonylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O4S3.ClH/c1-2-30-12-11-20-23(17-30)37-27(24(20)26-28-21-5-3-4-6-22(21)36-26)29-25(32)18-7-9-19(10-8-18)38(33,34)31-13-15-35-16-14-31;/h3-10H,2,11-17H2,1H3,(H,29,32);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSYEUZVQWPBEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide](/img/structure/B2458496.png)

![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2458498.png)

![Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B2458504.png)

![ethyl 4-{7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazine-1-carboxylate](/img/structure/B2458505.png)

![1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol](/img/structure/B2458514.png)

![3-(2-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2458515.png)